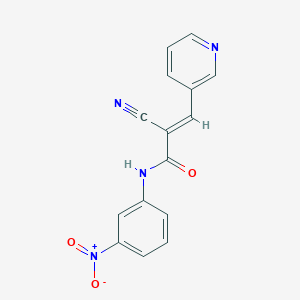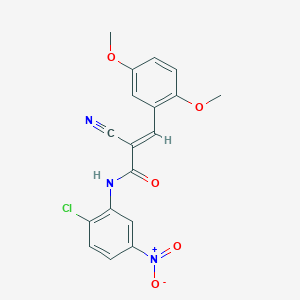![molecular formula C18H16BrN3O4 B10897587 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)
4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound featuring a benzodioxole moiety, a hydrazone linkage, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Bromophenyl Butanamide: The hydrazone is then coupled with 2-bromophenyl butanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the hydrazone linkage can form reactive intermediates that modulate biological pathways. The bromophenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanone: A precursor in the synthesis of the target compound.
2-Bromophenyl Butanamide: Another precursor used in the coupling reaction.
Hydrazine Derivatives: Compounds with similar hydrazone linkages.
Uniqueness
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of a benzodioxole moiety, a hydrazone linkage, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C18H16BrN3O4 |
|---|---|
分子量 |
418.2 g/mol |
IUPAC名 |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-bromophenyl)butanediamide |
InChI |
InChI=1S/C18H16BrN3O4/c19-13-3-1-2-4-14(13)21-17(23)7-8-18(24)22-20-10-12-5-6-15-16(9-12)26-11-25-15/h1-6,9-10H,7-8,11H2,(H,21,23)(H,22,24)/b20-10+ |
InChIキー |
YYGANTFDCSQPDH-KEBDBYFISA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10897505.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10897515.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10897530.png)
![(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10897538.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10897546.png)
![(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10897547.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-[(5-{1-[(4-iodophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897555.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide](/img/structure/B10897580.png)
![N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]](/img/structure/B10897604.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
